

An In-depth Technical Guide to the EGFR Inhibitor EGFR-IN-147

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Compound of Interest

Compound Name: EGFR-IN-147

Cat. No.: B10813000

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This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of the potent and selective Epidermal Growth Factor Receptor (EGFR) inhibitor, commonly referred to as **EGFR-IN-147**. This document details its mechanism of action, summarizes key quantitative data, and provides detailed experimental protocols for its characterization.

Core Chemical and Physical Properties

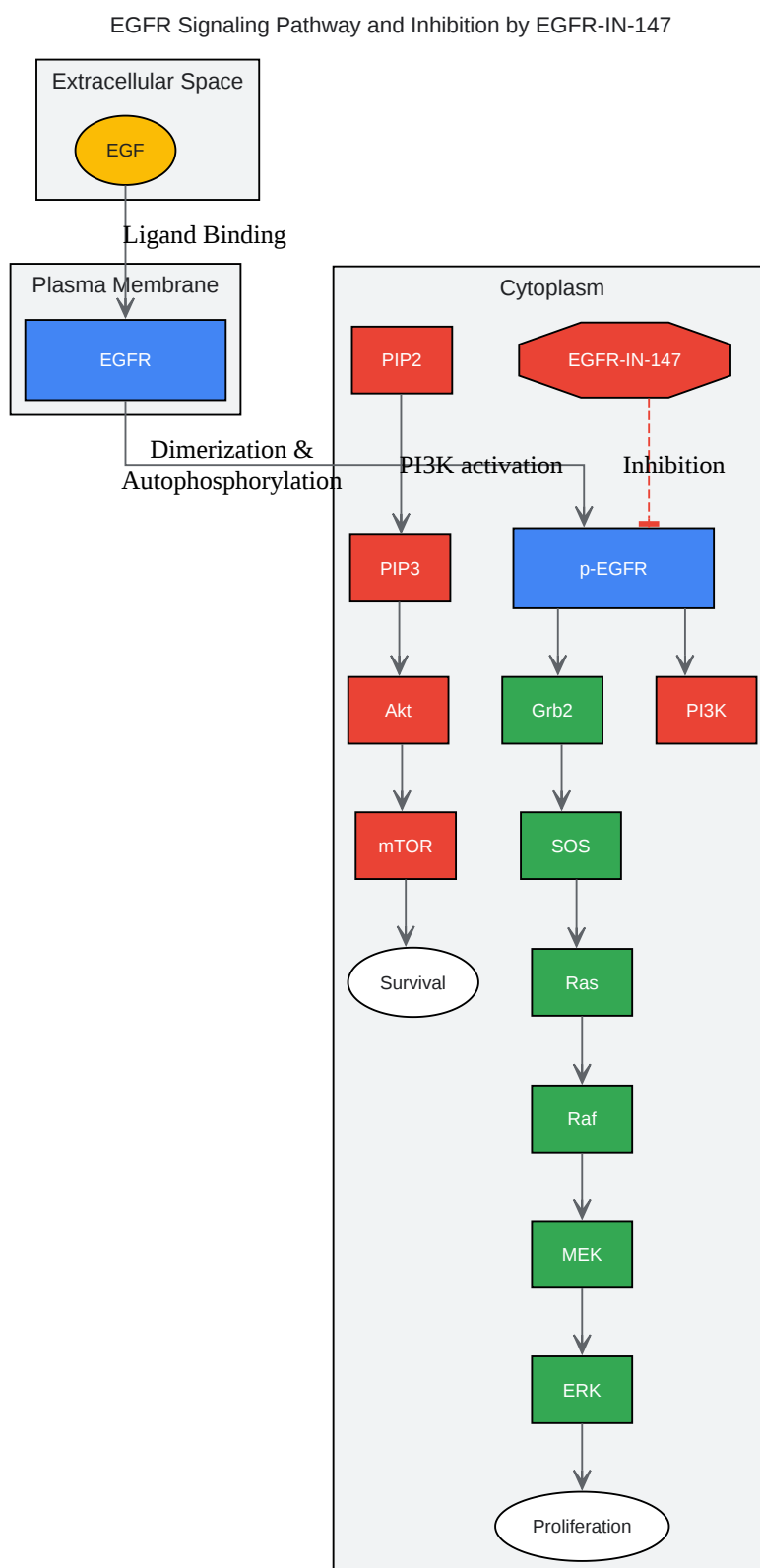
EGFR-IN-147, also known by the designation EGFR-IN-1 and identified by CAS number 879127-07-8, is a cell-permeable 4,6-dianilinopyrimidine compound.^{[1][2]} Its core characteristics are summarized in the table below.

Property	Value	Reference(s)
IUPAC Name	N-[3-[[6-[[3-(trifluoromethyl)anilino]pyrimidin-4-yl]amino]phenyl]cyclopropanecarboxamide	[3]
CAS Number	879127-07-8	[3]
Molecular Formula	C ₂₁ H ₁₈ F ₃ N ₅ O	[3]
Molecular Weight	413.4 g/mol	[3]
Appearance	Off-white solid	
Solubility	DMF: 25 mg/mlDMSO: 20 mg/mlDMSO:PBS(pH 7.2) (1:3): 0.25 mg/mlEthanol: 0.2 mg/ml	[2]
Storage	Store at -20°C	

Mechanism of Action and Signaling Pathway

EGFR-IN-147 is a potent and selective, ATP-competitive inhibitor of the EGFR tyrosine kinase. [2][4] The binding of ligands, such as Epidermal Growth Factor (EGF), to the extracellular domain of EGFR induces receptor dimerization and subsequent autophosphorylation of key tyrosine residues within its cytoplasmic domain. This phosphorylation cascade activates multiple downstream signaling pathways critical for cell proliferation, survival, and differentiation, including the RAS-RAF-MEK-ERK and PI3K-Akt pathways.[4] Dysregulation of this signaling is a hallmark of many cancers.[4]

EGFR-IN-147 exerts its inhibitory effect by binding to the ATP pocket of the EGFR kinase domain, thereby blocking autophosphorylation and the subsequent activation of these downstream signaling cascades.[4]



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Caption: EGFR Signaling Pathway and Inhibition by **EGFR-IN-147**.

Quantitative Biological Data

The inhibitory activity of **EGFR-IN-147** has been characterized against wild-type EGFR and clinically relevant mutant forms. The compound demonstrates high selectivity for EGFR over a broad panel of other kinases.^[2]

Target	IC ₅₀	Assay Type	Reference(s)
EGFR (wild-type)	21 nM	Kinase Assay	^[2]
EGFR (L858R mutant)	63 nM	Kinase Assay	^[2]
EGFR (L861Q mutant)	4 nM	Kinase Assay	^[2]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the inhibitory activity of **EGFR-IN-147**.

Luminescent EGFR Kinase Assay

This protocol measures the enzymatic activity of EGFR and the inhibitory potential of test compounds by quantifying ATP consumption.^[3]

Materials:

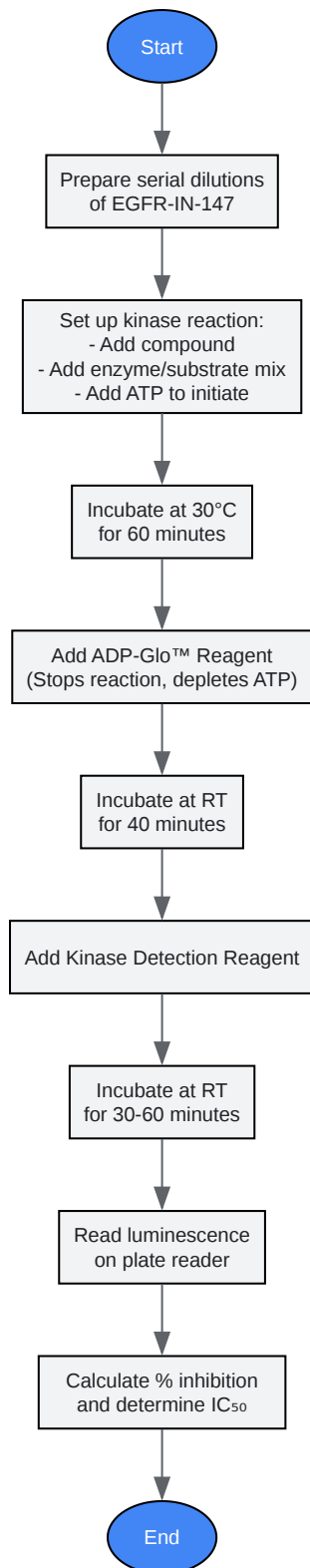
- Purified recombinant EGFR enzyme
- Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)
- ATP
- Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
- **EGFR-IN-147**
- ADP-Glo™ Kinase Assay Kit (or equivalent)

- 96-well white, flat-bottom plates
- Luminometer

Procedure:

- Compound Preparation: Prepare serial dilutions of **EGFR-IN-147** in kinase assay buffer. Ensure the final DMSO concentration does not exceed 1%.
- Reaction Setup:
 - Add 5 μ L of diluted **EGFR-IN-147** or vehicle (for controls) to the wells of a 96-well plate.
 - Add 20 μ L of a master mix containing EGFR enzyme and substrate to each well.
 - Initiate the reaction by adding 25 μ L of ATP solution to all wells. Final reaction volume is 50 μ L.
- Incubation: Incubate the plate at 30°C for 60 minutes.
- Detection:
 - Add 50 μ L of ADP-Glo™ Reagent to each well.
 - Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete remaining ATP.
 - Add 100 μ L of Kinase Detection Reagent to each well.
 - Incubate at room temperature for 30-60 minutes to generate a luminescent signal.
- Data Analysis: Measure luminescence using a plate reader. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[3]

Workflow for Luminescent EGFR Kinase Assay

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Caption: Workflow for the Luminescent EGFR Kinase Assay.

Cell Viability (MTT) Assay

This protocol assesses the effect of **EGFR-IN-147** on cell viability by measuring the metabolic activity of cultured cells.[\[3\]](#)

Materials:

- Cancer cell line (e.g., A431, NCI-H1975)
- Complete culture medium
- **EGFR-IN-147**
- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO)
- 96-well clear, flat-bottom microplates
- Spectrophotometer (plate reader)

Procedure:

- **Cell Seeding:** Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 μ L of culture medium. Incubate overnight.
- **Compound Treatment:** Prepare serial dilutions of **EGFR-IN-147** in culture medium. Replace the medium in the wells with 100 μ L of the medium containing the desired concentrations of the inhibitor. Include vehicle-treated and untreated controls.
- **Incubation:** Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
- **MTT Addition:** Add 20 μ L of MTT solution to each well and incubate for 4 hours at 37°C.
- **Solubilization:** Aspirate the medium and add 100 μ L of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
- **Data Analysis:** Measure the absorbance at 570 nm using a plate reader. Calculate the percentage of cell viability relative to the vehicle-treated control.

Cell-Based EGFR Autophosphorylation Assay (Western Blot)

This protocol determines the ability of **EGFR-IN-147** to inhibit EGF-induced EGFR autophosphorylation in a cellular context.^[4]^[5]

Materials:

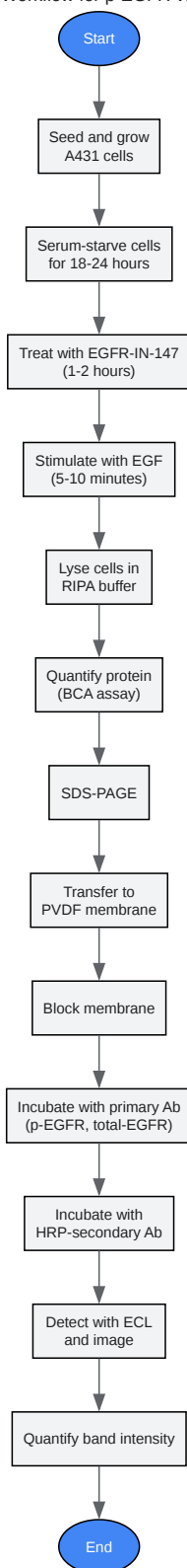
- A431 cells (or other suitable cell line)
- Serum-free and complete culture medium
- Recombinant human EGF
- **EGFR-IN-147**
- Ice-cold PBS
- RIPA Lysis Buffer with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- Primary antibodies: anti-phospho-EGFR (Tyr1068), anti-total-EGFR
- HRP-conjugated secondary antibody
- ECL chemiluminescent substrate
- Western blotting equipment and reagents

Procedure:

- **Cell Culture and Starvation:** Seed A431 cells in 6-well plates and grow to 80-90% confluency. Serum-starve the cells for 18-24 hours.^[5]
- **Inhibitor Treatment:** Treat the cells with varying concentrations of **EGFR-IN-147** (or DMSO as vehicle control) for 1-2 hours.^[5]

- EGF Stimulation: Stimulate the cells with 100 ng/mL of EGF for 5-10 minutes at 37°C.[\[5\]](#)
- Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them with RIPA buffer.[\[5\]](#)
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
- Western Blotting:
 - Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.
 - Block the membrane and probe with primary antibodies against phospho-EGFR and total-EGFR overnight at 4°C.
 - Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Visualize the bands using an ECL substrate and an imaging system.
- Data Analysis: Quantify the band intensities to determine the extent of inhibition of EGFR autophosphorylation, normalizing the phospho-EGFR signal to the total-EGFR signal.

Experimental Workflow for p-EGFR Western Blotting

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Caption: Experimental Workflow for p-EGFR Western Blotting. EGFR Western Blotting.

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